molecular formula C5H12O3 B13762649 (2-Methylpropoxy)methanediol CAS No. 6630-97-3

(2-Methylpropoxy)methanediol

Katalognummer: B13762649
CAS-Nummer: 6630-97-3
Molekulargewicht: 120.15 g/mol
InChI-Schlüssel: HTKHARRVPIOLGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylpropoxy)methanediol is an organic compound characterized by the presence of two hydroxyl groups attached to a single carbon atom, making it a geminal diol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropoxy)methanediol can be achieved through the reaction of methanol with oxygen under low-temperature conditions. This process involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol, followed by stabilization in an icy matrix .

Industrial Production Methods

The use of energetic electrons to process methanol-oxygen ices is a key step in the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylpropoxy)methanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for catalyzing hydrolysis and other strong acids or bases for facilitating substitution reactions. The reaction conditions typically involve low temperatures and controlled environments to prevent decomposition .

Major Products

The major products formed from these reactions include formaldehyde, water, and various substituted derivatives depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

(2-Methylpropoxy)methanediol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Methylpropoxy)methanediol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other chemical bonds, influencing various biochemical pathways. The exact molecular targets and pathways are still being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the presence of the 2-methylpropoxy group, which imparts distinct chemical properties and reactivity compared to other geminal diols .

Eigenschaften

CAS-Nummer

6630-97-3

Molekularformel

C5H12O3

Molekulargewicht

120.15 g/mol

IUPAC-Name

2-methylpropoxymethanediol

InChI

InChI=1S/C5H12O3/c1-4(2)3-8-5(6)7/h4-7H,3H2,1-2H3

InChI-Schlüssel

HTKHARRVPIOLGW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.